molecular formula C10H10Cl2N2O2 B7557487 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide

4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide

Cat. No. B7557487
M. Wt: 261.10 g/mol
InChI Key: CIMQOZDFCFKHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide, also known as CCMA, is a synthetic compound that has shown significant potential in scientific research. CCMA is a member of the benzamide family of compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cancer cell growth and bacterial cell division. 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide has been shown to disrupt the function of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and the disruption of bacterial cell division. Additionally, 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide is its relatively simple synthesis method, which makes it an accessible compound for scientific research. Additionally, 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide has shown promising results in a variety of scientific applications, including cancer treatment and bacterial inhibition. However, one limitation of 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide is its potential toxicity, which may limit its use in certain lab experiments.

Future Directions

There are several future directions for research involving 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide. One area of interest is the development of 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide-based anti-cancer therapies, which could potentially target a wide range of cancer types. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide, which could lead to the development of more effective treatments. Finally, research is needed to explore the potential of 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide as an antibacterial and antifungal agent, which could have important implications for the treatment of infectious diseases.

Synthesis Methods

4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-2-aminoacetamide. This reaction yields 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide as a white crystalline solid with a melting point of 196-198°C.

Scientific Research Applications

4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In particular, 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide has shown promising results in the treatment of breast, lung, and colon cancer cells. Additionally, 4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide has been shown to have antibacterial activity against a variety of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-13-10(16)6-2-3-7(12)8(4-6)14-9(15)5-11/h2-4H,5H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMQOZDFCFKHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide

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